molecular formula C15H17F2N2O3P B2882109 Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate CAS No. 1373611-34-7

Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate

Cat. No.: B2882109
CAS No.: 1373611-34-7
M. Wt: 342.283
InChI Key: AHSKSVUDOHXPKU-AWEZNQCLSA-N
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Description

Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate is a chemical compound with the molecular formula C13H14F2N2O3P. This compound is characterized by the presence of two cyano groups, two fluorine atoms, and a phenyl group attached to a propyl chain, which is further bonded to a phosphonate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl phosphite with a suitable precursor containing the 3,3-dicyano-1,1-difluoro-2-phenylpropyl moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets. The phosphonate group can mimic phosphate groups in biological systems, thereby inhibiting enzyme activity or altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (3,3-dicyano-1,1-difluoro-2-(4-methoxyphenyl)propyl)phosphonate: This compound has a similar structure but with a methoxy group attached to the phenyl ring.

    Diethyl (3,3-dicyano-1,1-difluoro-2-(4-chlorophenyl)propyl)phosphonate: This variant contains a chlorine atom on the phenyl ring.

Uniqueness

Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and fluorine groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N2O3P/c1-3-21-23(20,22-4-2)15(16,17)14(13(10-18)11-19)12-8-6-5-7-9-12/h5-9,13-14H,3-4H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSKSVUDOHXPKU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=CC=C1)C(C#N)C#N)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=CC=C1)C(C#N)C#N)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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